N,N-dimethyldecan-1-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyldecan-1-amine;hydrochloride is a chemical compound with the molecular formula C12H27N·HCl. It is a derivative of decanamine, where the nitrogen atom is bonded to two methyl groups. This compound is often used in various industrial and research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-dimethyldecan-1-amine;hydrochloride can be synthesized through the alkylation of decanamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or methanol. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale alkylation reactions followed by purification processes. The compound is often produced in batch reactors, where precise control of temperature, pressure, and reaction time is maintained to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dimethyldecan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: It can be reduced to primary or secondary amines under specific conditions.
Substitution: The methyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: N,N-dimethyldecan-1-amine N-oxide.
Reduction: Decanamine or N-methyldecanamine.
Substitution: Various N-alkyl or N-aryl derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyldecan-1-amine;hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a reagent in organic synthesis and catalysis.
Biology: The compound is used in the study of enzyme interactions and protein crystallization.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is employed as a surfactant and emulsifying agent in various formulations.
Wirkmechanismus
The mechanism of action of N,N-dimethyldecan-1-amine;hydrochloride involves its interaction with biological membranes and proteins. The compound can disrupt lipid bilayers, leading to changes in membrane permeability. It also binds to specific protein targets, affecting their structure and function. These interactions are mediated through hydrophobic and electrostatic forces.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-dimethyldodecan-1-amine;hydrochloride
- N,N-dimethyltetradecan-1-amine;hydrochloride
- N,N-dimethylhexadecan-1-amine;hydrochloride
Uniqueness
N,N-dimethyldecan-1-amine;hydrochloride is unique due to its specific chain length and the presence of two methyl groups on the nitrogen atom. This structure imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
10237-16-8 |
---|---|
Molekularformel |
C12H28ClN |
Molekulargewicht |
221.81 g/mol |
IUPAC-Name |
N,N-dimethyldecan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H27N.ClH/c1-4-5-6-7-8-9-10-11-12-13(2)3;/h4-12H2,1-3H3;1H |
InChI-Schlüssel |
ICMYIQTVBRLNEE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCN(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.